Methyl 4-(cyclopropylamino)-3-nitrobenzoate
Overview
Description
“Methyl 4-(cyclopropylamino)-3-nitrobenzoate” is a complex organic compound. It contains a methyl group (-CH3), a cyclopropylamino group (a cyclopropyl group attached to an amino group), a nitro group (-NO2), and a benzoate group (derived from benzoic acid). This suggests that it might be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” are not available, similar compounds are often synthesized through reactions involving amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be complex due to the presence of multiple functional groups. The cyclopropylamino group would add a three-membered ring structure, the nitro group would add polarity, and the benzoate group would add aromaticity .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would likely be influenced by its functional groups. The amino group could participate in nucleophilic substitution reactions, the nitro group could undergo reduction reactions, and the benzoate group could undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(cyclopropylamino)-3-nitrobenzoate” would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, and the presence of the benzoate group could increase its stability .
Scientific Research Applications
Synthesis Techniques
Methyl 4-(cyclopropylamino)-3-nitrobenzoate and its analogs have been a focal point in organic synthesis, exploring various techniques for improved yield and efficiency. For instance, Cai Chun highlighted the synthesis of a similar compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, utilizing a mixture of nitric and sulfuric acid for nitration, yielding results above 80% due to low production costs and high quality (Cai, 2004). Similarly, Ren Li-jun emphasized an improved synthesis method for 4-butyrylamino-3-methyl-5-nitrobenzoate with high efficiency and yield, showcasing the significance of optimized synthetic procedures in chemical production (Ren, 2008).
Chemical Interactions and Properties
Understanding the chemical interactions and properties of compounds like Methyl 4-(cyclopropylamino)-3-nitrobenzoate provides insights into their potential applications. For instance, the study by Portilla et al. detailed the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showing how molecules are linked into chains by hydrogen bonds, highlighting the polarized structure in the nitroaniline portion of the molecule (Portilla et al., 2007). Additionally, the work by Fu et al. on methyl 4-hydroxy-3-nitrobenzoate demonstrated non-covalent interactions within its crystal structure, providing a deeper understanding of the material's properties (Fu et al., 2012).
Solubility and Thermodynamic Modeling
The solubility and thermodynamic behavior of similar nitrobenzoic acid compounds have been studied extensively, providing valuable information for industrial applications. Wu et al. investigated the solubility of 3-methyl-4-nitrobenzoic acid in various solvents, offering insights into the solubility patterns and thermodynamic models, crucial for optimizing purification processes (Wu et al., 2016).
properties
IUPAC Name |
methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-9(12-8-3-4-8)10(6-7)13(15)16/h2,5-6,8,12H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAHAGVMRONZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654660 | |
Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
CAS RN |
848819-82-9 | |
Record name | Methyl 4-(cyclopropylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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